4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. It contains a pyrrole ring, a triazolo ring, and a phenyl ring, among others .Scientific Research Applications
Cardiovascular Research
- Studies on related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, have highlighted potential cardiovascular benefits. These compounds demonstrated promising coronary vasodilating and antihypertensive activities, indicating a potential pathway for developing new cardiovascular drugs (Sato et al., 1980).
Antimicrobial and Antitumor Activities
- Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. Some derivatives also exhibited antimicrobial activity, suggesting a potential for the development of new antimicrobial and anticancer agents (Riyadh, 2011).
Tubulin Polymerization and Anticancer Mechanism
- Research into compounds such as [1,2,4]triazolo[1,5-a]pyrimidines has revealed a unique mechanism of tubulin inhibition, where these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a novel approach to overcoming multidrug resistance in cancer treatment (Zhang et al., 2007).
Fluorinated Compounds in Drug Discovery
- The introduction of fluorine atoms into pharmaceutical compounds has been shown to significantly affect their biological activity, stability, and membrane permeability. The synthesis and characterization of tri- and tetrafluoropropionamides derived from chiral secondary amines, for instance, underline the importance of fluorination in the development of new pharmacologically active compounds (Bilska-Markowska et al., 2014).
Supramolecular Chemistry
- The development of novel pyrimidine derivatives has facilitated the creation of hydrogen-bonded supramolecular assemblies, showcasing the utility of such compounds in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Mechanism of Action
Target of Action
The compound primarily targets the c-Met kinase and Dipeptidyl Peptidase IV (DPP-IV) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . DPP-IV is an enzyme that degrades incretin hormones, which are involved in insulin secretion .
Mode of Action
The compound acts as an inhibitor of its targets. It binds to the active sites of c-Met kinase and DPP-IV, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
By inhibiting c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway , which is often overactive in various types of cancer . The inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing the secretion of insulin and thereby regulating blood glucose levels .
Pharmacokinetics
The compound exhibits good oral bioavailability in preclinical species . This suggests that it is well-absorbed in the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally
Result of Action
The inhibition of c-Met kinase by the compound can lead to anti-tumor activity . It has shown excellent activity against A549, MCF-7, and HeLa cancer cell lines . The inhibition of DPP-IV results in improved regulation of blood glucose levels, which can be beneficial in the treatment of type 2 diabetes .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNBOIZQGOXDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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